Monoethyl fumarate

Catalog No.
S621666
CAS No.
2459-05-4
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monoethyl fumarate

CAS Number

2459-05-4

Product Name

Monoethyl fumarate

IUPAC Name

(E)-4-ethoxy-4-oxobut-2-enoic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+

InChI Key

XLYMOEINVGRTEX-ONEGZZNKSA-N

Synonyms

calcium monoethylfumarate, ethyl fumarate, ethyl fumarate, 2 copper salt, ethyl fumarate, 2 ferrium salt, ethyl fumarate, calcium salt, ethyl fumarate, lithium salt, ethyl fumarate, maganeese salt, ethyl fumarate, sodium salt, ethyl fumarate, zinc salt, ethylhydrogenfumarate, fumaric acid monoethyl ester, monoethyl fumarate, zinc monoethylfumarate

Canonical SMILES

CCOC(=O)C=CC(=O)[O-]

Isomeric SMILES

CCOC(=O)/C=C/C(=O)[O-]

The exact mass of the compound Ethyl fumarate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244252. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Monoethyl fumarate (CAS 2459-05-4) is a versatile monoester of fumaric acid, characterized by a trans-configured carbon-carbon double bond, one ethyl ester group, and one free carboxylic acid. It presents as a crystalline powder with a melting point of 66–70 °C and is soluble in water and ethanol [1]. In procurement and material selection, its value lies in its dual functionality: the free carboxyl group enables direct amidation and salt formation, while the trans-alkene serves as a reactive Michael acceptor and copolymerization monomer. It is primarily procured as a precursor for pharmaceutical salts, a building block for targeted protease inhibitors, and a functional comonomer for advanced elastomers [1].

Research Fit

Kidney-preferring biodistribution supports organ-targeted Nrf2 studies
NF-κB-independent Nrf2 activator for pathway-specific investigation
Distinct Keap1 modification profile enables comparative FAE research

Generic substitution of monoethyl fumarate with closely related analogs often fails due to distinct physicochemical and stereochemical properties. Substituting with monomethyl fumarate (MMF) alters in vivo lipophilicity and tissue partitioning, drastically changing pharmacokinetic profiles in biological models[1]. Attempting to use the fully esterified diethyl fumarate (DEF) as a precursor requires an inefficient and difficult-to-control selective mono-hydrolysis step to yield the necessary free carboxyl group. Furthermore, substituting with its cis-isomer, monoethyl maleate, fundamentally alters copolymerization kinetics and introduces a tendency for intra-chain anhydride formation, which compromises the thermomechanical stability of resulting polymers [2].

Substitution Risk

Attribute
MEF (This Product)
DMF / MMF (Comparator)
NF-κB Pathway
No inhibition
Inhibits NF-κB
Tissue Partitioning
Preferentially kidney
Higher brain penetration (MMF)
Keap1 BTB Stability
Decreases stability
Increases stability

Differential Tissue Partitioning for Pharmacokinetic Modeling

In rodent pharmacokinetic models, monoethyl fumarate (MEF) and monomethyl fumarate (MMF) exhibit highly divergent biodistribution profiles despite their structural similarity. MEF preferentially partitions into the kidney, whereas MMF demonstrates significantly higher brain penetration (p < 0.001) [1].

Evidence DimensionPlasma-to-tissue partitioning ratio
Target Compound DataPreferential kidney partitioning with limited CNS exposure.
Comparator Or BaselineMonomethyl fumarate (MMF) (Significantly higher brain penetration, p < 0.001).
Quantified DifferenceDistinct plasma-to-kidney vs. plasma-to-brain ratios.
ConditionsIn vivo rodent pharmacokinetic models following oral dosing.

Crucial for pharmaceutical procurement when selecting the appropriate fumaric acid ester for kidney-targeted research or for avoiding unwanted CNS penetration.

NF-κB Inhibition
Reported
MEF: No inhibition of NF-κB-driven cytokine production
DMF: Inhibited NF-κB, blocked p65/p52 translocation
NF-κB modulation pathway context
In vitro, equivalent doses; qualitative divergence

Precursor Suitability for Direct Amide Coupling

Monoethyl fumarate possesses one free carboxylic acid, enabling direct coupling with primary or secondary amines (e.g., via EDC/NMM) to efficiently synthesize aza-peptide Michael acceptors [1]. In contrast, utilizing diethyl fumarate (DEF) for the same synthetic pathway requires a preliminary selective mono-saponification step, which is notoriously difficult to control and frequently yields symmetric diacids or unreacted diesters, thereby reducing overall yield.

Evidence DimensionSynthetic steps to mono-amide fumarate derivatives
Target Compound Data1-step direct coupling via the free carboxyl group.
Comparator Or BaselineDiethyl fumarate (Requires ≥2 steps, including selective mono-hydrolysis).
Quantified DifferenceElimination of the selective deprotection/hydrolysis step.
ConditionsPeptide coupling or Michael acceptor synthesis workflows.

Procuring the monoester directly streamlines synthetic workflows, improves yields, and reduces purification bottlenecks in medicinal chemistry.

Tissue Distribution
Reported
MEF: Preferentially partitioned into kidney
MMF (DMF metabolite): Higher brain penetration
Tissue-specific exposure model context
Mouse model, oral dosing 10 days

Stereochemical Control in Copolymerization

During radical copolymerization, the trans-isomer monoethyl fumarate exhibits distinct reactivity ratios compared to the cis-isomer monoethyl maleate. MEF integrates into the polymer backbone to form stable succinate monoester structures without the tendency to form intra-chain anhydrides [1]. This structural integrity prevents the unwanted crosslinking side-reactions that frequently occur with maleate monoesters, directly impacting the compression set and thermomechanical properties of the resulting elastomers.

Evidence DimensionCopolymerization reactivity and anhydride formation
Target Compound DataYields stable succinate monoester linkages without intra-chain anhydride formation.
Comparator Or BaselineMonoethyl maleate (Prone to intra-chain anhydride formation).
Quantified DifferenceDistinct reactivity ratios and prevention of anhydride-driven side reactions.
ConditionsRadical copolymerization with vinyl monomers.

Essential for polymer chemists who must precisely control crosslinking behavior and prevent unwanted anhydride formation in industrial elastomers.

Keap1 Thermal Stability
Reported
MEF: Dramatically decreased thermal stability
DMF: Increased thermal stability
Opposite Nrf2 regulatory mechanism context
DSF assay, purified Keap1 BTB domain, C151 modification
Antiproliferative IC50
Reported
MEF salts: 133–275 µM
DMF: 2.3–2.5 µM (58–120× difference)
Antiproliferative potency review context
HaCaT keratinocytes, 48 h, [3H]thymidine incorporation
Plasma PK Parameters
Reported
MEF: Cmax 5.2 µM, AUC 63.6, t½ 25.4 min
MMF: Cmax 11.2 µM, AUC 172, t½ 38.7 min
Exposure-model context; lower systemic exposure
Psoriasis patients, oral FAE, HPLC, n=3
Cellular Stress Response
Reported
MEF/MMF: No glutathione depletion or p38MAPK activation
DMF/DEF (diesters): Acute glutathione depletion, p38MAPK activation
Stress-pathway activation context
HepG2 cells; monoesters lack acute stress response

Synthesis of Targeted Protease Inhibitors

Monoethyl fumarate is the optimal building block for synthesizing aza-peptide Michael acceptors. Its free carboxylic acid allows for direct amide coupling with peptidyl hydrazides, while the ethyl ester remains intact, streamlining the production of specific clan CD cysteine protease inhibitors [1].

Formulation of Fumarate Salts for Immunological Models

Due to its unique tissue partitioning profile—specifically its preferential kidney distribution and lower brain penetration compared to monomethyl fumarate—monoethyl fumarate is procured to synthesize mixed calcium, magnesium, or zinc salts for targeted dermatological and immunological research [2].

Functionalized Elastomers and Copolymers

As a trans-configured comonomer, monoethyl fumarate is used alongside ethylene or styrene to introduce pendant ester and carboxyl groups. It is selected over maleate esters to prevent intra-chain anhydride formation, thereby optimizing the crosslinking density and compression set of the final rubber materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kidney-targeted Nrf2 studies
Preferential kidney partitioning
Tissue distribution model validation
NF-κB-independent pathway dissection
Nrf2 activation without NF-κB inhibition
Pathway-specific reporter assays
Psoriasis combination formulation research
MEF salt identity and composition
Formulation comparability assessment
Keap1-Nrf2 mechanistic studies
Opposite Keap1 BTB stability effect
Protein modification and stability assays

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

144.04225873 Da

Monoisotopic Mass

144.04225873 Da

Heavy Atom Count

10

Appearance

White Solid

Melting Point

68-70°C

UNII

Y3W849NG2N

Related CAS

55141-86-1 (hydrochloride salt)
62008-21-3 (zinc salt)
62008-22-4 (calcium salt)
76260-93-0 (lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dermatologic Agents

Pictograms

Irritant

Irritant

Other CAS

2459-05-4

Wikipedia

Ethyl fumarate

Explore Compound Types